molecular formula C24H24N2O5S2 B6513780 ethyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 391222-16-5

ethyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B6513780
CAS No.: 391222-16-5
M. Wt: 484.6 g/mol
InChI Key: JKKPZJMRMMCIIR-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H24N2O5S2 and its molecular weight is 484.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 484.11266422 g/mol and the complexity rating of the compound is 800. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate (CAS Number: 391222-16-5) is a synthetic compound belonging to the class of thiophene derivatives. Its unique structure includes a sulfamoyl group attached to a phenyl ring, which may influence its biological activity. This article examines the biological properties of this compound, focusing on its antioxidant and antibacterial activities, as well as its potential therapeutic applications.

  • Molecular Formula : C24H24N2O5S2
  • Molecular Weight : 484.6 g/mol
  • Structure : The compound features a cyclopenta[b]thiophene core, which is known for its diverse biological activities.

Antioxidant Activity

Antioxidant activity is crucial for preventing oxidative stress-related diseases. Studies have shown that compounds with similar structures exhibit significant antioxidant properties. Specifically, derivatives containing hydroxyl groups on aromatic rings have been reported to enhance radical scavenging capabilities.

Research Findings :

  • A study evaluated various substituted thiophene derivatives for their ability to scavenge free radicals using methods such as DPPH and nitric oxide scavenging assays. The results indicated that compounds with para-hydroxyl substitutions displayed superior antioxidant activity compared to their methoxy or unsubstituted counterparts .
Compound TypeDPPH Scavenging Activity (%)Nitric Oxide Scavenging Activity (%)
Para-hydroxy8578
Methoxy4530
Unsubstituted2520

Antibacterial Activity

The antibacterial properties of this compound were assessed against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Studies :

  • Bacterial Strains Tested :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)
    • Bacillus subtilis (Gram-positive)

The compound exhibited notable antibacterial activity against all tested strains, particularly against S. aureus and B. subtilis. The mechanism of action is believed to involve the disruption of bacterial cell membranes due to the presence of the sulfamoyl group, which enhances membrane permeability .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with cellular targets involved in oxidative stress and bacterial cell integrity. The sulfamoyl group enhances interaction with bacterial enzymes and cellular components, leading to increased permeability and subsequent cell death.

Properties

IUPAC Name

ethyl 2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S2/c1-3-31-24(28)21-19-10-7-11-20(19)32-23(21)25-22(27)16-12-14-18(15-13-16)33(29,30)26(2)17-8-5-4-6-9-17/h4-6,8-9,12-15H,3,7,10-11H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKPZJMRMMCIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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